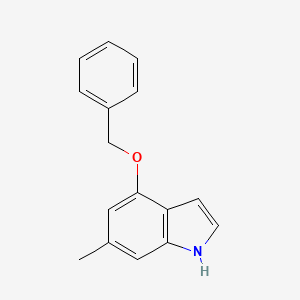

4-(Benzyloxy)-6-methyl-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Medicinal Chemistry and Related Fields

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, represents a cornerstone scaffold in the field of medicinal chemistry. ijpsr.comnih.govcapes.gov.br Its structural prominence is rooted in its widespread occurrence in nature, most notably as a core component of the essential amino acid tryptophan. nih.govresearchgate.net This natural prevalence has made the indole ring a "privileged structure," meaning it is a molecular framework that can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. ijpsr.comresearchgate.net

The versatility of the indole scaffold allows it to serve as a template for a vast number of natural products and synthetic molecules with significant biological importance. nih.govcapes.gov.brresearchgate.net For instance, the neurotransmitter serotonin, which plays a critical role in regulating mood, sleep, and appetite, is an indole derivative. nih.gov Similarly, the hormone melatonin, also involved in regulating the sleep-wake cycle, features the indole core. wikipedia.org Beyond these endogenous molecules, indole alkaloids derived from plants, such as the anti-cancer agents vincristine (B1662923) and vinblastine, have had a profound impact on medicine. nih.gov The ability of the indole ring to mimic peptide structures and engage in various non-covalent interactions with proteins underpins its utility in drug design and discovery. nih.gov Consequently, indole derivatives have been developed into drugs for a wide array of therapeutic areas, including anti-inflammatory (e.g., Indomethacin), anti-emetic (e.g., Ondansetron), and anti-migraine agents. nih.govwikipedia.org The continuous exploration of this scaffold by researchers highlights its enduring importance in the quest for novel therapeutic agents. ijpsr.comnih.gov

Historical and Contemporary Perspectives on Substituted Indoles in Scientific Inquiry

The scientific journey into indole chemistry began in the 19th century, spurred by the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole (B195798) with zinc dust. wikipedia.org A few years later, in 1883, Emil Fischer developed the Fischer indole synthesis, a landmark reaction that remains one of the most widely used methods for preparing substituted indoles to this day. wikipedia.org This method, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, opened the door for the creation of a vast library of indole derivatives, allowing for systematic studies into their structure-activity relationships.

Historically, research focused on isolating and identifying naturally occurring indoles and developing fundamental synthetic methodologies. researchgate.netwikipedia.org In contemporary research, the focus has shifted towards creating more complex and specifically functionalized indole derivatives to modulate biological processes with high precision. researchgate.netnih.gov Modern synthetic methods, such as the Leimgruber-Batcho indole synthesis, offer high yields and are particularly favored in the pharmaceutical industry for their ability to generate specifically substituted indoles. wikipedia.orgorgsyn.org Current scientific inquiry also heavily relies on transition-metal-catalyzed reactions to achieve regioselective functionalization of the indole nucleus, particularly at the C2 and C3 positions, which are often crucial for biological activity. researchgate.netbeilstein-journals.orgchemijournal.com This evolution from foundational synthesis to sophisticated, targeted functionalization reflects the growing understanding of the indole scaffold's role in chemical biology and drug discovery. researchgate.netnih.gov

Research Trajectories of Benzyloxy-Substituted Indoles within Organic Chemistry and Chemical Biology

Benzyloxy-substituted indoles represent a significant class of compounds within the broader family of indole derivatives, serving as crucial intermediates in the synthesis of complex molecules and as pharmacologically active agents themselves. The benzyloxy group acts as a protected form of a hydroxyl group, a common functionality in many biologically active indoles. This protecting group strategy is vital in multi-step syntheses, allowing chemists to perform reactions on other parts of the indole molecule without affecting the hydroxyl moiety. orgsyn.org

Research in this area often focuses on the development of novel synthetic routes to access these scaffolds. For example, methods have been developed for the synthesis of 4-benzyloxyindole (B23222) from 6-benzyloxy-2-nitrotoluene, highlighting the strategic manipulation of substituent patterns on the benzene ring to achieve the desired indole isomer. orgsyn.org The presence and position of the benzyloxy group, along with other substituents, can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological profile. nih.govchim.it

In chemical biology, benzyloxy-substituted indoles are instrumental in the synthesis of targeted therapies. They have been incorporated into molecules designed as inhibitors of enzymes like cytosolic phospholipase A2α and receptor tyrosine kinases, which are implicated in inflammation and cancer, respectively. nih.govacs.org The benzyl (B1604629) group itself can be further substituted, providing a vector for exploring structure-activity relationships and optimizing properties like potency and metabolic stability. acs.org For instance, studies have shown that introducing substituents onto the benzyl ring of N-benzyl indoles can modulate their inhibitory activity against enzymes. nih.govrsc.org The investigation of benzyloxy- and N-benzyl-substituted indoles continues to be a fertile ground for research, promising new insights into organic synthesis and the development of novel therapeutic agents. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)16(10-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBBKVWWPURXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619808 | |

| Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840537-99-7 | |

| Record name | 4-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzyloxy 6 Methyl 1h Indole and Analogues

Established Indole (B1671886) Synthesis Protocols in the Context of Benzyloxyindole Scaffolds

Classical methods for indole synthesis have been refined over decades and remain fundamental in organic synthesis. Their application to benzyloxy-substituted indoles often requires careful selection of starting materials and reaction conditions to accommodate the oxygenated framework.

Leimgruber-Batcho Indole Synthesis and Mechanistic Refinements

The Leimgruber-Batcho indole synthesis is a highly effective and popular method for preparing indoles, favored for its high yields, mild conditions, and the ready availability of starting ortho-nitrotoluenes. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org

The synthesis of the closely related 4-benzyloxyindole (B23222) provides a clear example of this method's utility for benzyloxy-substituted scaffolds. orgsyn.org The process starts with the benzylation of 2-methyl-3-nitrophenol (B1294317) to yield 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form a stable, and often intensely colored, (E)-β-enaminostyrene intermediate. wikipedia.orgorgsyn.org The final step involves the reductive cyclization of this enamine using reducing agents like Raney nickel with hydrazine (B178648) hydrate (B1144303), or alternatives such as palladium-on-carbon (Pd/C) with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgorgsyn.org

Mechanism:

Enamine Formation: The process is initiated by the deprotonation of the acidic methyl group of the o-nitrotoluene by a base. wikipedia.orgresearchgate.net The resulting carbanion then attacks a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form the enamine after the elimination of methanol. wikipedia.orgresearchgate.net The use of a secondary amine like pyrrolidine can accelerate the reaction by first displacing dimethylamine (B145610) from the DMFDMA to form a more reactive reagent. wikipedia.org

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine (-NH2). wikipedia.org This is commonly achieved with Raney nickel and hydrazine, where hydrazine hydrate spontaneously decomposes in the presence of nickel to generate hydrogen gas in situ. wikipedia.org The newly formed aniline (B41778) derivative then undergoes intramolecular cyclization onto the enamine double bond, followed by the elimination of the secondary amine (e.g., pyrrolidine or dimethylamine) to yield the aromatic indole ring. wikipedia.orgresearchgate.net

| Step | Reactants | Reagents | Product |

| 1 | 2-methyl-3-nitrophenol | Benzyl (B1604629) chloride, K₂CO₃, DMF | 6-Benzyloxy-2-nitrotoluene orgsyn.org |

| 2 | 6-Benzyloxy-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal, Pyrrolidine, DMF | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene orgsyn.org |

| 3 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, Hydrazine hydrate, THF/Methanol | 4-Benzyloxyindole orgsyn.org |

Fischer Indole Synthesis Applications to Oxygenated Indoles

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole core. wikipedia.orgbhu.ac.in The reaction involves the cyclization of a phenylhydrazone, derived from a phenylhydrazine (B124118) and a suitable ketone or aldehyde, under acidic conditions. wikipedia.org A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. wikipedia.orgrsc.org

For the synthesis of oxygenated indoles like 4-(benzyloxy)-6-methyl-1H-indole, a correspondingly substituted phenylhydrazine is required. The reaction would proceed by condensing (4-(benzyloxy)-6-methylphenyl)hydrazine with an appropriate carbonyl compound. The choice of acid catalyst is critical and must be compatible with the benzyloxy group, which can be sensitive to harsh acidic conditions. rsc.orgmdpi.com

Mechanism: The reaction mechanism begins with the formation of a phenylhydrazone from the reaction of a phenylhydrazine and a carbonyl compound. wikipedia.org The hydrazone then tautomerizes to its enamine form ('ene-hydrazine'). wikipedia.orgmdpi.com Protonation of the enamine is followed by a crucial mdpi.commdpi.com-sigmatropic rearrangement (similar to a Claisen rearrangement), which forms a new carbon-carbon bond and results in a diimine intermediate. wikipedia.org This intermediate then undergoes cyclization to form an aminoacetal (or aminal), which, upon elimination of ammonia (B1221849) under acidic catalysis, rearomatizes to furnish the stable indole ring. wikipedia.orgmdpi.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org

| Step | Description | Key Intermediate |

| 1 | Phenylhydrazone Formation | Phenylhydrazone |

| 2 | Tautomerization | Ene-hydrazine wikipedia.org |

| 3 | mdpi.commdpi.com-Sigmatropic Rearrangement | Diimine wikipedia.org |

| 4 | Cyclization & Aromatization | Aminoacetal, Indole wikipedia.org |

Bischler-Möhlau Indole Synthesis for Methoxy-Activated Systems

The Bischler-Möhlau synthesis is a classical method that produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline. wikipedia.org While historically significant, the method has seen less use compared to others due to often harsh reaction conditions and potentially low yields. wikipedia.orgwikipedia.org However, it remains relevant for certain substrates, particularly electron-rich anilines. Its application to methoxy-activated systems provides a model for its potential use in synthesizing benzyloxy-activated indoles. chim.it For instance, 4,6-dimethoxyindoles have been prepared using modified Bischler methods. researchgate.net

The general procedure involves heating the α-halo ketone with at least two to three equivalents of the aniline, which acts as both reactant and solvent. wikipedia.orgwikipedia.org The reaction leads to the formation of a 2-substituted indole.

Mechanism: The mechanism is complex and begins with the N-alkylation of an aniline molecule by the α-bromo-acetophenone to form an α-amino ketone intermediate. wikipedia.orgwikipedia.org A second molecule of aniline then reacts with the ketone carbonyl to form a diamino-alkene intermediate. wikipedia.org This is followed by an electrophilic cyclization onto the aniline ring. wikipedia.org Subsequent elimination of an aniline molecule and tautomerization leads to the final aromatic indole product. wikipedia.orgwikipedia.org Isotopic labeling studies have helped to elucidate the pathway, suggesting that for certain substrates, the reaction proceeds through an imine intermediate formed from two equivalents of the aniline reactant. nih.gov

Reissert Indole Synthesis for Substituted Indoles

The Reissert indole synthesis is another classical, multi-step route to indoles, particularly those substituted at the 2-position. bhu.ac.inwikipedia.org The process starts with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org This reaction yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org

The subsequent step is a reductive cyclization of the pyruvate (B1213749) derivative, typically using zinc in acetic acid or other reducing systems like ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net This reduction converts the nitro group to an amine, which then intramolecularly attacks the ketone carbonyl, leading to cyclization and the formation of an indole-2-carboxylic acid. wikipedia.org If the unsubstituted indole is the desired product, the indole-2-carboxylic acid can be decarboxylated by heating. wikipedia.org The choice of reducing agent can influence the final product; for example, catalytic hydrogenation might reduce the nitro group without hydrolyzing the ester, yielding an indole-2-carboxylate (B1230498) ester. youtube.com

Mechanism:

Condensation: A strong base deprotonates the methyl group of the o-nitrotoluene. The resulting carbanion attacks one of the carbonyl groups of diethyl oxalate, followed by the elimination of an ethoxide ion to form the ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com

Reductive Cyclization: The nitro group is reduced to an aniline. The aniline nitrogen then attacks the adjacent ketone carbonyl. The resulting intermediate dehydrates to form the indole ring. wikipedia.orgyoutube.com Depending on the workup conditions, the ester may be hydrolyzed to a carboxylic acid. youtube.com

Modern Catalytic Approaches for Indole Annulation and Functionalization

Modern synthetic chemistry has introduced powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the indole nucleus.

Palladium-Catalyzed Cyclization and Coupling Reactions in Indole Synthesis

Palladium catalysis has become an indispensable tool in organic synthesis, and its application to indole formation is extensive and varied. mdpi.com These methods often allow for the construction of highly functionalized indoles from readily available starting materials under relatively mild conditions. mdpi.comorganic-chemistry.org

Several distinct palladium-catalyzed strategies have been developed:

Heck-type Cyclization: Intramolecular cyclization of 2-halo-N-allylanilines or 2-halo-N-vinylanilines provides a direct route to the indole core. organic-chemistry.org

Sonogashira Coupling followed by Cyclization: A popular and robust method involves a Sonogashira cross-coupling of a 2-haloaniline with a terminal alkyne. The resulting 2-alkynylaniline intermediate then undergoes a palladium- or copper-catalyzed cyclization to form the 2-substituted indole. mdpi.comnih.gov This tandem, one-pot approach is highly efficient. nih.gov

Reductive Cyclization of Nitrostyrenes: Palladium catalysts can be used for the reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate, providing a pathway to various indole derivatives. mdpi.com

Oxidative C-H Bond Activation/Cyclization: An operationally simple and atom-economical approach involves the palladium-catalyzed oxidative cyclization of N-aryl imines. acs.org This reaction forms the indole ring by linking two C-H bonds under mild, aerobic conditions, using molecular oxygen as the sole oxidant. acs.org The process can even be performed in a one-pot fashion starting from anilines and ketones. acs.org

| Catalytic Approach | Starting Materials | Catalyst System (Example) | Key Feature |

| Sonogashira/Cyclization | 2-Iodoaniline, Terminal Alkyne | Pd/C, PPh₃, Et₃N, ZnCl₂ mdpi.com | One-pot tandem reaction for 2-substituted indoles. mdpi.com |

| Intramolecular Cyclization | N-Benzylidene-2-(1-pentynyl)aniline | Pd(OAc)₂, P(n-Bu)₃ organic-chemistry.org | Forms 2,3-disubstituted indoles. organic-chemistry.org |

| Oxidative Cyclization | N-Aryl Imines (from anilines and ketones) | Pd(OAc)₂, O₂ acs.org | Atom-economical C-H activation under aerobic conditions. acs.org |

| Reductive Cyclization | β-Nitrostyrenes | PdCl₂(CH₃CN)₂, 1,10-phenanthroline (B135089) mdpi.com | Uses a CO surrogate for reductive cyclization. mdpi.com |

Metal-Mediated Transformations for Carbon-Nitrogen Bond Formation

The formation of the crucial C-N bond in the indole ring is a key step that can be efficiently achieved using transition metal catalysis. These methods offer advantages in terms of scope and functional group tolerance over many classical named reactions.

Prominent among these are palladium-catalyzed reactions such as the Buchwald-Hartwig amination . This reaction facilitates the coupling of an amine with an aryl halide. wikipedia.org In the context of synthesizing this compound analogues, this could involve the intramolecular cyclization of a suitably substituted 2-haloaniline derivative. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Another important set of metal-mediated reactions are copper-catalyzed Ullmann-type condensations . These reactions, while often requiring higher temperatures than their palladium-catalyzed counterparts, are effective for forming C-N bonds, particularly with aryl iodides. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the coupling of an aniline with an aryl halide, a transformation directly applicable to indole synthesis. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. The reaction proceeds through a sequence of oxidative addition, alkyne insertion, and intramolecular C-N bond formation. wikipedia.org For the synthesis of analogues of this compound, a (benzyloxy)- and methyl-substituted ortho-iodoaniline would be a key starting material.

Strategic Incorporations of the Benzyloxy Moiety in Indole Ring Construction

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl group, which is often sensitive to the conditions of many indole synthesis reactions. Its strategic incorporation is therefore a key consideration in the synthesis of 4-(benzyloxy)-substituted indoles.

Alkylation Strategies for Phenolic Precursors

A common and effective strategy for introducing the benzyloxy group is through the Williamson ether synthesis. This involves the alkylation of a phenolic precursor with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base.

A well-documented example is the synthesis of 6-benzyloxy-2-nitrotoluene, a key intermediate for 4-benzyloxyindole. orgsyn.org In this procedure, 2-methyl-3-nitrophenol is treated with benzyl chloride and anhydrous potassium carbonate in dimethylformamide (DMF). orgsyn.org The reaction proceeds at an elevated temperature to afford the desired benzylated product in high yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 90°C | 90% | orgsyn.org |

This alkylation strategy is broadly applicable to various phenolic precursors, allowing for the protection of the hydroxyl group prior to the construction of the indole ring. The choice of base and solvent can be adapted depending on the specific substrate.

Use of Benzyloxy-Protected Intermediates in Multi-Step Syntheses

The use of benzyloxy-protected intermediates is a cornerstone of many multi-step indole syntheses. The benzyl group is stable to a wide range of reaction conditions, including many reductive and organometallic reactions, yet it can be readily removed under mild conditions, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), which cleaves the benzyl ether to reveal the free hydroxyl group and toluene (B28343) as a byproduct.

In the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a useful intermediate for the synthesis of bazedoxifene, the Fischer indole synthesis is employed starting from 4-benzyloxyphenylhydrazine (B1269750) hydrochloride and 4-benzyloxypropiophenone. google.com The benzyloxy groups protect the phenolic hydroxyls on both starting materials throughout the acid-catalyzed cyclization. google.com

The synthesis of 7-benzyloxyindole (B21248) has been achieved using the Gassman indole synthesis, starting from 2-benzyloxyaniline. researchgate.net This demonstrates the compatibility of the benzyloxy protecting group with the specific conditions of this one-pot reaction, which involves N-chlorination and rearrangement of a sulfonium (B1226848) ylide. researchgate.net

Synthetic Routes to Key Substituted Indole Intermediates

The synthesis of this compound requires access to appropriately substituted precursors. A logical and well-precedented approach is the Leimgruber-Batcho indole synthesis, which is particularly suitable for preparing indoles that are unsubstituted at the 2- and 3-positions.

A key intermediate for this synthesis would be 4-(benzyloxy)-2-nitro-6-methyltoluene . This can be synthesized starting from 4-methyl-3-nitrophenol. The phenolic hydroxyl group would first be protected as a benzyl ether using benzyl chloride and a suitable base like potassium carbonate in a polar aprotic solvent such as DMF, analogous to the synthesis of 6-benzyloxy-2-nitrotoluene. orgsyn.org

Once the protected nitrotoluene is obtained, it can be condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the presence of a secondary amine like pyrrolidine to form an enamine. orgsyn.org This reaction typically requires heating. orgsyn.org

The final step is the reductive cyclization of the resulting enamine. A common and effective method for this transformation is the use of Raney nickel with hydrazine hydrate in a mixture of solvents like THF and methanol. orgsyn.org This reduction of the nitro group followed by intramolecular cyclization and elimination of the amine affords the desired indole.

An alternative and classic approach is the Reissert indole synthesis . orgsyn.orgwikipedia.org This method would also start with 4-(benzyloxy)-2-nitro-6-methyltoluene. This precursor would undergo condensation with diethyl oxalate in the presence of a strong base like potassium ethoxide. wikipedia.org The resulting α-keto ester is then subjected to reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to yield this compound. wikipedia.org

Below is a table summarizing a plausible Leimgruber-Batcho route to the target compound, based on the synthesis of 4-benzyloxyindole. orgsyn.org

| Step | Starting Material | Reagents | Product | Typical Conditions | Reference |

| 1. Benzylation | 4-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃ | 5-(Benzyloxy)-2-methyl-1-nitrobenzene | DMF, 90°C | orgsyn.org |

| 2. Enamine Formation | 5-(Benzyloxy)-2-methyl-1-nitrobenzene | DMF-DMA, Pyrrolidine | (E)-1-(5-(Benzyloxy)-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene | DMF, reflux | orgsyn.org |

| 3. Reductive Cyclization | (E)-1-(5-(Benzyloxy)-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene | Raney Ni, Hydrazine hydrate | This compound | THF/Methanol | orgsyn.org |

Exploration of Biological and Pharmacological Activities of 4 Benzyloxy 6 Methyl 1h Indole Analogues

Anticancer and Cytotoxic Potentials of Indole (B1671886) Derivatives

Indole alkaloids, particularly those derived from marine sources like sponges and tunicates, have demonstrated significant cytotoxic and antineoplastic activities against a variety of cancer cell lines in laboratory settings. nih.gov This has spurred the synthesis and evaluation of numerous indole derivatives as potential anticancer agents. researchgate.net

Research has shown that certain synthetic indole derivatives exhibit potent cytotoxic effects. For instance, a series of pyrazolo[1,5-a]pyrimidines, bioisosteres of marine indole alkaloids, displayed significant cytotoxic activity against the HCT-116 human colon cancer cell line. nih.gov Specifically, compounds 9c and 11a from this series were the most potent, with IC50 values of 0.31 µM and 0.34 µM, respectively. nih.gov Further investigation revealed that these compounds effectively inhibited Glycogen Synthase Kinase-3α/β (GSK-3α/β) and Extracellular signal-regulated kinase 2 (Erk2). nih.gov

| Compound | IC50 (µM) | Target Kinase Inhibition |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine 9c | 0.31 | GSK-3α/β, Erk2 |

| Pyrazolo[1,5-a]pyrimidine 11a | 0.34 | GSK-3α/β, Erk2 |

The substitution pattern on the indole ring plays a crucial role in determining the cytotoxic activity. Studies on chalcone-indole derivatives revealed that compound 12 effectively suppressed cancer cell proliferation with IC50 values ranging from 0.22 to 1.80 μmol/L and induced cell cycle arrest in the G2/M phase. nih.gov Similarly, a quinoline-indole derivative, compound 13, demonstrated potent inhibition of cancer cell lines with IC50 values in the nanomolar range (2 to 11 nmol/L) by targeting tubulin polymerization. nih.gov The presence of an electron-releasing hydroxyl group on a phenyl ring attached to the indole skeleton has been found to enhance cytotoxic activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells. frontiersin.org For example, indole Mannich base derivative 1c showed high activity with LC50 values of 0.9 µM (HepG2), 0.55 µM (MCF-7), and 0.50 µM (HeLa). frontiersin.org

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

Indole derivatives have emerged as promising candidates in the fight against microbial resistance, exhibiting a broad spectrum of activity against various bacteria and fungi. nih.govmdpi.com

Recent studies have highlighted the potent antimicrobial effects of new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties. nih.gov These compounds have shown significant antibacterial activity against strains like Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Furthermore, they have demonstrated considerable antifungal activity, particularly against Candida krusei. nih.gov For instance, certain indole-triazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against some bacterial and fungal strains. nih.gov The substitution on the indole ring is critical, with halogen substitutions on indole derivatives showing excellent inhibition of bacterial growth. nih.gov

Inhibition Mechanisms Against Fungal Enzymes (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase)

A key mechanism of antifungal action for many compounds is the inhibition of enzymes crucial for fungal cell membrane integrity.

Squalene Synthase: This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com While specific studies on 4-(Benzyloxy)-6-methyl-1H-indole analogues as squalene synthase inhibitors are not prevalent, the broader class of indole derivatives has been investigated. Inhibition of squalene synthase leads to a depletion of ergosterol and an accumulation of farnesyl diphosphate, which can be toxic to the fungal cell. nih.gov Zaragozic acids, though not indole derivatives, are well-known inhibitors of this enzyme but have unfavorable toxicity profiles. mdpi.com This highlights the need for new, safer inhibitors, a role that novel indole derivatives could potentially fill.

Lanosterol-14α Demethylase (CYP51): This enzyme is another critical target in the ergosterol biosynthesis pathway and is the primary target for azole antifungal drugs. ijrps.comresearchgate.net Indole derivatives have been designed as non-covalent inhibitors of CYP51. A series of tetraindol-4-one derivatives showed promising in vitro antifungal activity against various human pathogenic fungi, including Candida species and Aspergillus fumigatus. nih.gov For example, some of these compounds displayed MIC values as low as 8 µg/mL against Candida tropicalis, Candida guilliermondii, and Candida parapsilosis. nih.gov Molecular modeling studies have provided insights into the binding interactions between these indole derivatives and the active site of CYP51, aiding in the design of more potent inhibitors. nih.gov

Anti-biofilm and Efflux-Pump Inhibitory Effects in Bacterial Strains

Bacterial biofilms and efflux pumps are significant contributors to antibiotic resistance.

Anti-biofilm Effects: Indole and its derivatives can interfere with quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation and virulence in many bacteria. researchgate.netresearchgate.net Several indole derivatives have been shown to dose-dependently suppress biofilm formation in pathogens like Serratia marcescens and extensively drug-resistant Acinetobacter baumannii (XDRAB). researchgate.netnih.gov For example, 7-hydroxyindole (B18039) not only inhibited XDRAB biofilm formation but also eradicated mature biofilms at sub-inhibitory concentrations. nih.gov Indole-based analogues of the marine alkaloid oroidin (B1234803) have also been identified as potent inhibitors of biofilm formation in both MRSA and Streptococcus mutans. nih.gov

Efflux-Pump Inhibitory Effects: Efflux pumps actively transport antibiotics out of the bacterial cell, conferring resistance. Indole derivatives have been investigated as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. asm.orgmdpi.com Specifically, certain indole derivatives have been shown to inhibit the NorA efflux pump in S. aureus, a mechanism linked to resistance against fluoroquinolones and other antimicrobials. asm.orgnih.gov One derivative, SMJ-5, was found to be a potent NorA efflux pump inhibitor, increasing the intracellular accumulation of antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.govasm.org The combination of SMJ-5 with ciprofloxacin demonstrated enhanced bactericidal activity and eradication of S. aureus biofilms. nih.govbits-pilani.ac.in

| Activity | Target Organism/System | Key Findings | Reference Compound(s) |

|---|---|---|---|

| Antibacterial | S. aureus, MRSA, E. coli, B. subtilis | Significant activity with MIC values as low as 3.125 µg/mL. | Indole-triazole derivatives |

| Antifungal | C. krusei, C. albicans | Promising activity, particularly against C. krusei. | Indole-triazole derivatives |

| Anti-biofilm | S. marcescens, XDRAB, MRSA, S. mutans | Inhibition and eradication of biofilms. | 7-hydroxyindole, Oroidin analogues |

| Efflux Pump Inhibition | S. aureus (NorA pump) | Potentiation of antibiotic activity. | SMJ-5 |

Neurological and Central Nervous System Modulations

The indole scaffold is a "privileged structure" in the development of agents targeting the central nervous system (CNS), with many approved drugs for CNS disorders containing this moiety. researchgate.netjpsbr.orgnih.gov

Cholinesterase and Monoamine Oxidase Inhibition in Neurodegenerative Diseases

Cholinesterase Inhibition: The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. researchgate.netmdpi.com Numerous indole derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.gov Some indole-based compounds have shown selective, submicromolar inhibition of human BChE. nih.gov Novel indole derivatives analogous to the Alzheimer's drug donepezil (B133215) have also been developed, with some exhibiting potent AChE inhibitory activity. nih.gov For instance, the compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as a particularly potent inhibitor. nih.gov The indole moiety in these compounds often interacts with key amino acid residues in the active site of the enzyme. researchgate.net

Monoamine Oxidase Inhibition: Monoamine oxidase (MAO) is an important enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for neurological disorders like Parkinson's disease. nih.govnih.gov Indole derivatives have been studied as reversible and competitive inhibitors of both MAO-A and MAO-B. nih.gov The structure of the indole derivative, including the planarity and electron density distribution, influences its potency and selectivity for MAO-A or MAO-B inhibition. nih.gov Some indole derivatives have been identified as selective MAO-B inhibitors with potential for the treatment of Parkinson's disease. nih.gov

Neuroprotective Compound Identification

Indole derivatives have demonstrated significant neuroprotective properties, largely attributed to their ability to counteract oxidative stress, a key factor in many neurodegenerative diseases. nih.govcapes.gov.br Compounds that can scavenge reactive oxygen species (ROS) are of great interest for preventing and treating these conditions. nih.gov

Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut bacteria, is a potent antioxidant that can cross the blood-brain barrier and has shown neuroprotective effects against cerebral ischemia. wikipedia.org Synthetic indole-phenolic hybrid compounds have also been evaluated as multifunctional neuroprotectors. nih.gov These compounds exhibit metal-chelating properties, particularly for copper ions, and demonstrate strong antioxidant and cytoprotective effects against ROS. nih.gov Furthermore, some derivatives have been shown to promote the disaggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov Indole-3-carbinol (I3C) and its derivatives also exhibit neuroprotective effects by activating cellular defense mechanisms against oxidative stress. nih.gov Additionally, certain indole derivatives have been shown to protect dopaminergic neurons from neurotoxin-induced damage by reducing oxidative stress and neuroinflammation. mdpi.com

Anti-inflammatory and Antioxidant Properties

Indole derivatives are recognized for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases. nih.govmdpi.com The anti-inflammatory and antioxidant activities of various indole analogues have been investigated, revealing important structure-activity relationships.

Novel indoline (B122111) derivatives have been synthesized and evaluated for their potent antioxidant and anti-inflammatory activities. nih.gov Some of these compounds, bearing substituents such as Cl, MeO, Me, F, HO, or BnO on the benzene (B151609) ring, have shown protective effects in macrophages at concentrations as low as 1 pM to 1 nM. nih.gov Specifically, they have been shown to protect RAW264.7 macrophages against cytotoxicity induced by hydrogen peroxide and to reduce the lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Certain derivatives demonstrated anti-inflammatory activity at concentrations 100 times lower than that of unsubstituted indoline. nih.gov

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the LPS-induced production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. nih.gov Structure-activity relationship analysis indicated that the introduction of electron-withdrawing groups at the amino position enhanced their anti-inflammatory activity. nih.gov Compound 13b from this series, substituted with a 2-chloropropylcarbonyl group, was identified as the most potent, with IC₅₀ values of 10.992 μM for NO inhibition, 2.294 μM for IL-6 inhibition, and 12.901 μM for TNF-α inhibition. nih.gov

Furthermore, indole-terpenoids isolated from Penicillium sp. HFF16 have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide and decreasing the levels of TNF-α and IL-6 in LPS-induced RAW264.7 macrophages. nih.gov The antioxidant potential of indole derivatives has also been highlighted, with some compounds showing significant free radical scavenging activity. wisdomlib.org For instance, certain pyrazole (B372694) derivatives of 6-methylbenzimidazoles have exhibited strong antioxidant properties in DPPH and hydrogen peroxide scavenging assays. wisdomlib.org

The cytoprotective activity of C-3 substituted indole derivatives against oxidative hemolysis has been demonstrated. nih.gov A derivative with a pyrrolidinedithiocarbamate moiety was found to be a particularly effective radical scavenger and Fe³⁺ reducer. nih.gov

| Compound/Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Substituted Indolines (e.g., with BnO group) | Anti-inflammatory & Antioxidant | Protected RAW264.7 macrophages from H₂O₂-induced cytotoxicity and LPS-induced NO, TNF-α, and IL-6 elevation at pM to nM concentrations. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives (e.g., compound 13b) | Anti-inflammatory | Inhibited LPS-induced release of NO (IC₅₀ = 10.992 μM), IL-6 (IC₅₀ = 2.294 μM), and TNF-α (IC₅₀ = 12.901 μM). | nih.gov |

| Indole-terpenoids (from Penicillium sp. HFF16) | Anti-inflammatory | Inhibited nitric oxide production and decreased TNF-α and IL-6 levels in RAW264.7 macrophages. | nih.gov |

| Pyrazole derivatives of 6-methylbenzimidazoles | Antioxidant | Demonstrated considerable free radical scavenging activity in DPPH and hydrogen peroxide assays. | wisdomlib.org |

| C-3 substituted indole derivatives | Antioxidant & Cytoprotective | A derivative with a pyrrolidinedithiocarbamate moiety was a potent radical scavenger and protected red blood cells from oxidative hemolysis. | nih.gov |

Antiparasitic Activities (e.g., Anti-leishmanial)

The indole scaffold is a key feature in many alkaloids with demonstrated antiparasitic properties, including activity against Leishmania species, the causative agents of leishmaniasis.

A notable example is the indole alkaloid coronaridine (B1218666) , isolated from Peschiera australis. researchgate.netnih.govnih.govasm.org This compound has shown potent antileishmanial activity, inhibiting the growth of both promastigote and amastigote forms of Leishmania amazonensis. researchgate.netnih.govnih.govasm.org Electron microscopy studies revealed that coronaridine induces pronounced alterations in the mitochondria of the parasites. researchgate.netnih.gov

Other indole alkaloids from Corynanthe pachyceras have also exhibited significant activity against Leishmania major promastigotes, with IC₅₀ values in the micromolar range. thieme-connect.com Interestingly, the structural configuration appears to be crucial for activity, as some related alkaloids like ajmaline (B190527) were found to be inactive. thieme-connect.com

Synthetic indole derivatives have also been explored for their antileishmanial potential. Two series of N-substituted indole derivatives, including chalcones and hydrazide-hydrazones, were synthesized and evaluated. nih.gov Compounds 12b and 12c from the chalcone (B49325) series displayed IC₅₀ values of 24.2 ± 3.5 µM and 21.5 ± 2.1 µM, respectively, against Leishmania donovani promastigotes. nih.gov

| Compound | Target Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Coronaridine | Leishmania amazonensis | Potent inhibition of promastigote and amastigote growth | researchgate.netnih.govnih.govasm.org |

| Indole alkaloids from Corynanthe pachyceras | Leishmania major | <3 µM | thieme-connect.com |

| Compound 12b (N-substituted indole chalcone) | Leishmania donovani | 24.2 ± 3.5 µM | nih.gov |

| Compound 12c (N-substituted indole chalcone) | Leishmania donovani | 21.5 ± 2.1 µM | nih.gov |

Enzyme and Receptor Inhibition Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the food and cosmetic industries. nih.govnih.gov Indole derivatives have emerged as a promising class of tyrosinase inhibitors. nih.govnih.govresearchgate.nettandfonline.com

The inhibitory activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. For instance, studies have shown that a 4-fluorobenzyl moiety at the N-1 position of the indole system can enhance tyrosinase inhibitory activity. nih.govtandfonline.com The substituent at the C-3 position also plays a crucial role in the inhibitory action. tandfonline.com Kinetic analyses have revealed that some of these indole derivatives act as mixed-type inhibitors of tyrosinase. nih.govtandfonline.com

A series of indole–thiourea derivatives were designed and evaluated as tyrosinase inhibitors. nih.gov Compound 4b from this series demonstrated a tyrosinase inhibitory activity with an IC₅₀ of 5.9 ± 2.47 μM, which was more potent than the standard inhibitor kojic acid (IC₅₀ = 16.4 ± 3.53 μM). researchgate.net Kinetic studies confirmed that this compound acts as a competitive inhibitor. researchgate.net

Structure-activity relationship studies of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, which can be considered complex indole analogues, showed that 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) was a highly potent tyrosinase inhibitor with an IC₅₀ value of 0.2 ± 0.01 μM, approximately 55-fold more potent than kojic acid. mdpi.com

| Compound/Derivative Class | Inhibitory Concentration (IC₅₀) | Type of Inhibition | Reference |

|---|---|---|---|

| Indole derivative 4 | 224 µM | Mixed-type | tandfonline.com |

| Indole-thiourea derivative 4b | 5.9 ± 2.47 μM | Competitive | researchgate.net |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) | 0.2 ± 0.01 μM | Competitive | mdpi.com |

| Indole derivative CHI 1043 | Not specified | Mixed-type | nih.govtandfonline.com |

Interleukin-1 (IL-1) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. hopkinsarthritis.org The inhibition of IL-1 signaling is a key therapeutic strategy, and certain indole derivatives have been investigated for this purpose. researchgate.net

Studies on 2-indolinone derivatives have shown their potential to modulate cytokine responses. researchgate.net Various substituted 1H-indole-2,3-dione 3-thiosemicarbazones and related compounds have been evaluated for their inhibitory effects on the IL-1 receptor. researchgate.net

While direct data on this compound analogues as IL-1 inhibitors is limited, the broader class of indole derivatives has shown promise in targeting inflammatory pathways. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the release of IL-6, a cytokine whose production can be induced by IL-1. nih.gov Compound 13f from this series was a particularly potent inhibitor of IL-6 with an IC₅₀ of 1.539 μM. nih.gov

| Compound/Derivative Class | Target | Inhibitory Concentration (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| 2-Indolinone derivatives | IL-1 Receptor | Not specified | Screened for potential to modulate cytokine responses. | researchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13f | IL-6 release | 1.539 µM | Potent inhibition of IL-6 release from RAW264.7 cells. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | IL-6 release | 2.294 µM | Effective inhibition of IL-6 release. | nih.gov |

Tubulin Binding

Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. tandfonline.comnih.gov Tubulin inhibitors can disrupt this process, making them effective anticancer agents. tandfonline.comnih.gov The indole scaffold is a key feature of many natural and synthetic tubulin inhibitors. tandfonline.comnih.govnih.gov

A variety of indole-based derivatives, including analogues of combretastatin (B1194345) A-4, have shown potent inhibition of tubulin polymerization. nih.gov Structure-activity relationship studies have revealed that substituents at various positions on the indole ring can significantly influence activity. For example, the substitution of a methoxy (B1213986) group at the C-6 position of the indole nucleus has been shown to be important for inhibiting cell growth. nih.gov

A series of indole-based 1,2,4-triazole derivatives were synthesized, and compound 9p was found to effectively inhibit tubulin polymerization with an IC₅₀ value of 8.3 μM. rsc.org This compound also induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells. rsc.org

| Compound/Derivative Class | Inhibitory Concentration (IC₅₀) | Binding Site | Reference |

|---|---|---|---|

| Indole-based 1,2,4-triazole derivative 9p | 8.3 µM | Colchicine-site | rsc.org |

| 6- and 7-heterocyclyl-1H-indole derivatives (e.g., compound 1k) | 0.58 ± 0.06 µM | Colchicine-site | nih.gov |

| Indole derivative 5m | 0.37 ± 0.07 µM | Colchicine-site | nih.gov |

Endothelin Antagonism

Endothelin receptors (ETₐ and ETₑ) are involved in vasoconstriction and cell proliferation, and their antagonism is a therapeutic target for conditions such as pulmonary arterial hypertension. nih.govnih.gov Indole derivatives have been identified as potent and selective endothelin receptor antagonists. nih.govwipo.int

A series of indole derivatives were designed using conformational constraint as a key element, leading to the identification of potent and selective ETₐ antagonists. nih.gov The most potent compound in this series, compound 32 , exhibited an IC₅₀ of 0.55 nM for the ETₐ receptor and was 722-fold selective over the ETₑ receptor. nih.gov

| Compound | Target Receptor | Inhibitory Concentration (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 32 | ETₐ | 0.55 nM | 722-fold selective over ETₑ | nih.gov |

Structure Activity Relationship Sar Studies of 4 Benzyloxy 6 Methyl 1h Indole and Its Derivatives

Influence of Benzyloxy Group Position on Biological Efficacy

The placement of the benzyloxy group on the indole (B1671886) or an associated ring system is a critical determinant of biological activity. Studies on various benzyloxy-containing chalcones have consistently shown that the position of this group significantly impacts inhibitory potency against enzymes like human monoamine oxidase B (hMAO-B). nih.gov

For instance, in a series of benzyloxy ortho/para-substituted chalcones, analogues with the benzyloxy group at the para-position of the B-ring consistently demonstrated higher hMAO-B inhibition compared to their ortho-positioned counterparts, regardless of the substitutions on the A-ring. nih.gov This suggests a specific spatial requirement within the enzyme's binding site that favors the para-substitution. The enhanced activity of para-substituted compounds highlights the importance of the benzyloxy group's location for optimal interaction with the biological target. nih.gov

Similarly, in a study of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, the position of the benzyloxy moiety was crucial for their anticancer activity. nih.govnih.gov The introduction of a benzyloxy group at the 4-position of the quinolinone core was a key design element leading to potent antiproliferative effects. nih.gov

| Compound Series | Benzyloxy Position | Biological Target | Observation |

| Benzyloxy Chalcones | para-position of B-ring | hMAO-B | Higher inhibitory activity compared to ortho-position. nih.gov |

| Benzyloxy Chalcones | ortho-position of B-ring | hMAO-B | Lower inhibitory activity. nih.gov |

| Benzyloxyquinolin-2(1H)-ones | 4-position of quinolinone | Cancer Cells | Essential for potent antiproliferative activity. nih.gov |

Role of Methyl Substitution on the Indole Core in Modulating Activity

Methylation of the indole core is a common strategy in medicinal chemistry to fine-tune the biological and pharmacokinetic properties of a molecule. researchgate.net The position of the methyl group can significantly influence a compound's activity, selectivity, and metabolic stability. researchgate.net

In the context of indole-based chalcone (B49325) derivatives, the introduction of a methyl group at various positions on the indole ring has been shown to modulate their antiproliferative activity. researchgate.net While specific data on 6-methyl substitution is part of a broader understanding, the general principle holds that such substitutions alter the electronic and steric properties of the indole scaffold, thereby affecting its interaction with biological targets. nih.govresearchgate.net For example, in some series of indole derivatives, N-1 methylation has been shown to enhance cytotoxic activity, whereas in others, it led to reduced potency. nih.govnih.gov

The importance of methyl substitution is further highlighted in the development of potent and selective antagonists. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the pattern of substitution on the indole ring, including potential methyl groups, was critical for achieving high affinity and selectivity for the target receptor. researchgate.net

| Compound Series | Methyl Position | Effect on Activity |

| Indole-based Chalcones | N-1 position | Generally reduced potency compared to N-unsubstituted counterparts. researchgate.net |

| 4,6-diaryl-2-amino-3-cyanopyridines with Indole Core | 1-position of indole | Slightly enhanced cytotoxic activity. nih.gov |

Effects of Substituents on the Benzyl (B1604629) Moiety on Pharmacological Profiles

Modification of the benzyl group in benzyloxy derivatives offers another avenue to modulate pharmacological activity. The electronic and steric nature of substituents on the benzyl ring can profoundly influence binding affinity and efficacy.

In a study of 1-benzyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, substitutions on the benzyl ring played a significant role. rsc.org Derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazones generally exhibited better inhibitory potential. For example, a methyl substitution at the para-position of the phenyl ring resulted in inhibitory potency comparable to the standard, kojic acid. rsc.org Interestingly, increasing the number of substitutions did not always lead to enhanced activity, as seen with dimethyl substituted compounds where activity varied based on the substitution pattern. rsc.org

Furthermore, in the design of 4-substituted benzyloxyquinolin-2(1H)-one derivatives as anticancer agents, various substituents on the benzyl moiety were explored. nih.govnih.gov The presence of methoxy (B1213986) groups on the benzyl ring, for instance, was found to be favorable for potent antiproliferative activity. nih.gov

| Compound Series | Benzyl Moiety Substituent | Position | Effect on Tyrosinase Inhibition (IC50) |

| 1-benzyl-indole hybrid thiosemicarbazones | 4-methyl | para | 26.11 ± 0.47 μM rsc.org |

| 1-benzyl-indole hybrid thiosemicarbazones | 2,6-dimethyl | - | 27.40 ± 0.60 μM rsc.org |

| 1-benzyl-indole hybrid thiosemicarbazones | 2,4-dimethyl | - | 29.71 ± 0.72 μM rsc.org |

| 1-benzyl-indole hybrid thiosemicarbazones | 3,5-dimethyl | - | 47.24 ± 1.27 μM rsc.org |

Contributions of Linker and Bridging Moieties in Hybrid Structures

In the synthesis of novel C3-methylene-bridged indole derivatives, the nature of the group attached to the methylene (B1212753) bridge was critical for their biological properties, such as antioxidant and antimicrobial activities. nih.gov The study highlighted that the functionalization at the C3 position of the indole ring is a convenient method for creating more complex and biologically active structures. nih.gov

Similarly, the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) as a potent acetylcholinesterase inhibitor showcases the importance of the linker between the benzylpiperidine and the indanone moieties. nih.gov The length and flexibility of this linker are crucial for positioning the two key pharmacophores correctly within the enzyme's active site. nih.gov

Comparative SAR Analysis Across Diverse Indole Scaffold Modifications

A broader analysis of SAR across various modifications of the indole scaffold reveals several key principles. The indole nucleus serves as a versatile platform where modifications at different positions—the nitrogen atom (N1), the 3-position, and the benzene (B151609) ring—can lead to a wide array of biological activities. nih.govresearchgate.net

For instance, N-substituted indole derivatives have been explored for various therapeutic effects, including anti-inflammatory and antimicrobial activities. nih.gov In some cases, N-benzylation has been shown to be a key factor for potent activity. researchgate.net

Substitution at the 3-position of the indole ring is another common modification. Many C3-substituted indole analogues have demonstrated efficacy as anticancer, antimicrobial, and antioxidant agents. nih.gov

Furthermore, substitutions on the benzene portion of the indole ring can significantly impact activity. For example, in a series of indole derivatives targeting cysteinyl-leukotriene-1 (CysLT1) receptors, substitution at the 7-position of the indole ring was found to be the most favorable for inhibitory activity, while substitution at the 4-position was the least favorable. researchgate.net

The combination of these modifications, such as having both a benzyloxy group at a specific position and methyl substitutions on the indole core, allows for the fine-tuning of the molecule's pharmacological profile to achieve desired potency and selectivity. nih.govresearchgate.net

| Modification Site | Type of Modification | General Impact on Biological Activity |

| Indole N1-position | Substitution (e.g., benzyl) | Can enhance or decrease activity depending on the specific series and target. nih.govresearchgate.netnih.gov |

| Indole C3-position | Substitution | Often leads to potent anticancer, antimicrobial, and antioxidant agents. nih.gov |

| Indole Benzene Ring | Substitution (e.g., methoxy) | Position-dependent; can significantly enhance or diminish activity. researchgate.net |

Computational Chemistry and Molecular Modeling in Research on 4 Benzyloxy 6 Methyl 1h Indole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), typically a protein. researchgate.net This technique is crucial in structure-based drug design for understanding how a ligand like 4-(Benzyloxy)-6-methyl-1H-indole might interact with a specific biological target, such as an enzyme or receptor, at the atomic level. whiterose.ac.uknih.gov

A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or estimated free energy of binding (e.g., in kcal/mol), which quantifies the strength of the ligand-target interaction. nih.gov A more negative score typically indicates a stronger, more favorable binding interaction. nih.gov Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the target's binding site to identify the most stable complex, known as the binding mode. nih.gov

For this compound, docking simulations against a specific protein target would yield a set of possible binding poses. The top-ranked pose, corresponding to the lowest binding energy, represents the most probable binding mode. This information is critical for assessing whether the compound is likely to be an effective inhibitor or modulator of the target protein. nih.govnih.gov The accuracy of these predictions is a significant challenge, especially for flexible proteins, but provides a valuable starting point for lead optimization. nih.gov

Table 1: Illustrative Example of Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Predicted Value | Description |

| Binding Affinity | -8.5 kcal/mol | The estimated free energy of binding for the most stable pose. |

| Predicted Kᵢ | 1.5 µM | The predicted inhibition constant, derived from the binding affinity. |

| Binding Mode | Pose 1 | The optimal orientation and conformation of the ligand in the active site. |

Beyond predicting affinity and pose, molecular docking provides a detailed profile of the non-covalent interactions that stabilize the ligand-protein complex. researchgate.net These interactions are fundamental to molecular recognition and binding specificity. For this compound, a docking study would map out key interactions between the ligand and the amino acid residues of the target's binding pocket.

Common interactions identified include:

Hydrogen Bonds: The indole (B1671886) N-H group and the ether oxygen of the benzyloxy group are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The aromatic rings (indole and benzyl) and the methyl group can form favorable hydrophobic contacts with nonpolar residues.

π-Interactions: The electron-rich indole and benzyl (B1604629) rings can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding site. researchgate.net

Visualizing these interactions in 2D and 3D models helps researchers understand the structural basis for the compound's activity and provides a rational basis for designing analogs with improved potency and selectivity. researchgate.net

Table 2: Example of Predicted Interactions for this compound with Amino Acid Residues

| Interaction Type | Ligand Group | Protein Residue |

| Hydrogen Bond | Indole N-H | Asp120 |

| Hydrogen Bond | Benzyloxy Oxygen | Ser155 |

| π-π Stacking | Indole Ring | Phe280 |

| Hydrophobic | Benzyl Ring | Leu118, Val122 |

| Hydrophobic | Methyl Group | Ala151 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the reliance on costly and time-consuming experimental assays. nih.govnih.gov These predictions are based on the molecular structure of the compound and are derived from large datasets of known molecules. nih.gov For this compound, a full ADMET profile would be generated to assess its drug-likeness.

Key ADMET parameters that can be predicted include:

Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration predict how well the compound is absorbed into the body and whether it can reach the central nervous system.

Distribution: Predictions of plasma protein binding (PPB) indicate how much of the compound will be free in circulation to interact with its target.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for anticipating drug-drug interactions. jyu.fi

Excretion: Properties related to how the compound is eliminated from the body.

Toxicity: Predictions can flag potential liabilities such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), or mutagenicity.

The choice of in silico tools is critical, and using multiple predictive models is often recommended to increase the reliability of the ADMET profile. nih.gov

Table 3: Illustrative In Silico ADMET Profile for this compound

| Property | Parameter | Predicted Result | Interpretation |

| Absorption | HIA | Good | Likely well-absorbed from the gut. |

| BBB Penetration | Low | Unlikely to cross the blood-brain barrier. | |

| Distribution | PPB | >90% | High binding to plasma proteins expected. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Substrate | Yes | Likely metabolized by a major CYP enzyme. | |

| Toxicity | hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Negative | Not predicted to be mutagenic. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. researchgate.netnih.govdntb.gov.ua For this compound, these calculations can reveal fundamental chemical characteristics that are not accessible through classical molecular mechanics methods like docking.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. researchgate.net

For this compound, FMO analysis would identify the distribution of these orbitals across the molecule. Typically, in indole derivatives, the HOMO is delocalized over the electron-rich indole ring system, while the LUMO distribution highlights the most electrophilic sites. This information is valuable for predicting how the molecule will interact with biological nucleophiles and electrophiles.

Table 4: Representative FMO Data for this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates high kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is calculated by determining the electrostatic potential at various points on the electron density surface. MEP maps are color-coded to indicate different potential values: red typically signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net Green or yellow areas represent neutral or intermediate potential. researchgate.net

An MEP map of this compound would likely show a strong negative potential (red) around the ether oxygen atom and the nitrogen atom of the indole ring, identifying these as the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. This visualization provides a powerful, intuitive guide to the molecule's reactive sites. researchgate.netresearchgate.net

Geometry Optimizations and Conformational Landscape Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this compound, which possesses several rotatable bonds, exploring the conformational landscape is critical to identify the various low-energy structures it can adopt.

Methodology: The conformational landscape of this compound would typically be explored using a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. An initial conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to rapidly generate a large number of possible conformers. The unique, low-energy conformers from this search are then subjected to more accurate geometry optimizations using Density Functional Theory (DFT). A common choice for such calculations is the B3LYP functional with a basis set like 6-31G(d), which provides a good balance between accuracy and computational cost for organic molecules.

Research Findings: A systematic conformational analysis would reveal several low-energy conformers for this compound, primarily differing in the orientation of the benzyloxy group relative to the indole ring. The key dihedral angle is the C(4)-O-CH₂-Ph angle. The geometry optimization calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Representative Calculated Geometrical Parameters for the Lowest Energy Conformer of this compound (DFT/B3LYP/6-31G(d))

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length | C4-O | 1.37 Å |

| Bond Length | O-CH₂ (benzyl) | 1.43 Å |

| Bond Length | C6-CH₃ | 1.51 Å |

| Bond Angle | C4-O-CH₂ | 117.5° |

| Bond Angle | O-CH₂-C(phenyl) | 109.8° |

| Dihedral Angle | C5-C4-O-CH₂ | ~180° (anti-periplanar) |

| Dihedral Angle | C4-O-CH₂-C(phenyl) | ~60° (gauche) |

Table 2: Relative Energies of Major Conformers of this compound

| Conformer | Dihedral Angle (C4-O-CH₂-Ph) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 |

| 2 | ~180° (anti) | 1.25 |

| 3 | ~-60° (gauche) | 0.05 |

Note: The data presented in these tables is hypothetical and representative of what would be expected from such computational analyses.

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. When a ligand like this compound binds to a biological receptor, MD simulations can provide invaluable insights into the stability of the complex, the key intermolecular interactions, and the conformational changes that occur upon binding.

Methodology: An MD simulation would begin with a starting structure of the this compound-receptor complex, often obtained from molecular docking studies. This complex is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to neutralize the system. The simulation proceeds by solving Newton's equations of motion for the system, governed by a molecular mechanics force field (e.g., AMBER, CHARMM). The simulation is run for a sufficient duration (typically hundreds of nanoseconds) to observe the dynamic behavior of the complex.

Research Findings: Analysis of the MD trajectory provides a wealth of information. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are monitored to assess the stability of the complex. A stable RMSD plot over time suggests that the ligand remains securely bound in the receptor's active site.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues in the protein can identify flexible regions and those that become more rigid upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor, highlighting crucial interactions for binding affinity. For this compound, the indole N-H group and the ether oxygen are potential hydrogen bond donors and acceptors, respectively.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity.

Table 3: Representative Data from a 100 ns Molecular Dynamics Simulation of a this compound-Receptor Complex

| Analysis Metric | Finding | Implication |

| Ligand RMSD | Stable fluctuation around 1.5 Å after an initial 10 ns equilibration period. | The ligand maintains a stable binding pose within the receptor's active site. |

| Protein RMSD | Stable fluctuation around 2.0 Å for the backbone atoms. | The overall protein structure is not significantly perturbed by the ligand binding. |

| Key H-Bonds | Persistent hydrogen bond between the indole N-H and the side chain of an Aspartic Acid residue. Intermittent water-bridged H-bond involving the ether oxygen. | The N-H group is a critical anchor for binding. The benzyloxy moiety contributes to binding through weaker interactions. |

| Key Hydrophobic Interactions | The benzyl group and the indole methyl group form stable van der Waals contacts with Leucine, Isoleucine, and Phenylalanine residues. | Hydrophobic interactions are significant contributors to the overall binding affinity. |

| Binding Free Energy (MM/GBSA) | -45.5 ± 4.2 kcal/mol | Indicates a favorable and strong binding of the ligand to the receptor. |

Note: The data presented in this table is hypothetical and representative of what would be expected from such a simulation. The specific receptor and interacting residues are not named as this would be purely speculative.

Inability to Generate Article Due to Lack of Specific Scientific Data

Despite a comprehensive search for the advanced spectroscopic and analytical data for the chemical compound This compound (CAS No. 840537-99-7), the specific experimental data required to fulfill the detailed outline of the requested article is not available in published scientific literature or spectral databases.

While the existence of the compound is confirmed through chemical databases, which provide basic properties such as molecular formula (C₁₆H₁₅NO) and molecular weight (237.30 g/mol ), the specific, experimentally-determined data for its advanced characterization is absent. nih.gov This includes:

¹H Nuclear Magnetic Resonance (NMR) data: No specific chemical shifts (δ), coupling constants (J), or signal multiplicities for the protons on this exact molecule could be located.

¹³C NMR data: The precise chemical shifts for the 16 unique carbon atoms in the molecule are not documented in available resources.

Fourier Transform Infrared (FT-IR) Spectroscopy data: The characteristic vibrational frequencies (cm⁻¹) for the functional groups of the title compound are not published.

Gas Chromatography-Mass Spectrometry (GC-MS) data: While the exact mass is known, the specific fragmentation pattern of the molecular ion is not available. nih.gov

To generate a scientifically accurate and authoritative article as per the provided detailed outline, actual experimental data is essential. Extrapolating or predicting such specific data from related but structurally different indole compounds would be scientifically unsound and would not meet the required standard of accuracy.

Therefore, the creation of the article focusing on the "Advanced Spectroscopic Characterization and Analytical Methodologies for this compound" cannot be completed at this time. The fundamental scientific data required to populate the specified sections and subsections is not publicly accessible.

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Benzyloxy 6 Methyl 1h Indole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the unequivocal confirmation of a compound's molecular formula.

For 4-(Benzyloxy)-6-methyl-1H-indole, the theoretical exact mass can be calculated based on its molecular formula, C₁₆H₁₅NO. nih.gov This calculated value serves as a benchmark against which the experimentally determined mass is compared.

Table 1: Theoretical Mass Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO |

| Exact Mass | 237.115364102 Da |

| Molecular Weight | 237.30 g/mol |

While specific experimental HRMS data for this compound is not widely published, the analysis would typically involve ionization of the molecule, commonly using techniques such as electrospray ionization (ESI), followed by mass analysis in a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. The resulting spectrum would be expected to show a prominent peak for the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) extremely close to the calculated exact mass, thereby confirming its elemental composition with a high degree of confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Solvatochromic Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The resulting spectrum is characteristic of the compound's chromophores and their chemical environment.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the indole (B1671886) and benzyl (B1604629) aromatic systems. The indole ring itself typically exhibits two main absorption bands arising from π→π* transitions. The attachment of the benzyloxy and methyl groups can influence the position and intensity of these absorption maxima (λ_max).

A comprehensive analysis would involve recording the UV-Vis spectra in solvents of varying polarities to investigate the solvatochromic properties of the compound. Solvatochromism refers to the shift in the position of the absorption bands as a function of the solvent's polarity. Such shifts can provide information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. For instance, a bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state.